molecular formula C26H20BrN B3252856 4-(4-Bromostyryl)-N,N-diphenylaniline CAS No. 219987-44-7

4-(4-Bromostyryl)-N,N-diphenylaniline

Cat. No.: B3252856
CAS No.: 219987-44-7
M. Wt: 426.3 g/mol
InChI Key: ZYDLDMVHUXTEEE-VAWYXSNFSA-N
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Description

4-(4-Bromostyryl)-N,N-diphenylaniline is an organic compound that belongs to the class of styryl-substituted aromatic amines. This compound is characterized by the presence of a bromine atom attached to the styryl group and two phenyl groups attached to the nitrogen atom. It is known for its unique photophysical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromostyryl)-N,N-diphenylaniline typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a brominated styryl compound with a diphenylamine derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromostyryl)-N,N-diphenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted styryl derivatives, while oxidation reactions can produce quinone derivatives .

Scientific Research Applications

4-(4-Bromostyryl)-N,N-diphenylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Bromostyryl)-N,N-diphenylaniline involves its interaction with various molecular targets. The compound’s photophysical properties are attributed to its ability to absorb and emit light at specific wavelengths. This property is utilized in applications such as fluorescence imaging and OLEDs. The molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to interact with cellular components through non-covalent interactions .

Comparison with Similar Compounds

4-(4-Bromostyryl)-N,N-diphenylaniline can be compared with other similar compounds, such as:

  • 4-(4-Fluorostyryl)-N,N-diphenylaniline
  • 4-(4-Chlorostyryl)-N,N-diphenylaniline
  • 4-(4-Iodostyryl)-N,N-diphenylaniline

These compounds share similar structural features but differ in the halogen atom attached to the styryl group. The presence of different halogen atoms can significantly influence their photophysical properties and reactivity.

Properties

IUPAC Name

4-[(E)-2-(4-bromophenyl)ethenyl]-N,N-diphenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20BrN/c27-23-17-13-21(14-18-23)11-12-22-15-19-26(20-16-22)28(24-7-3-1-4-8-24)25-9-5-2-6-10-25/h1-20H/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDLDMVHUXTEEE-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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